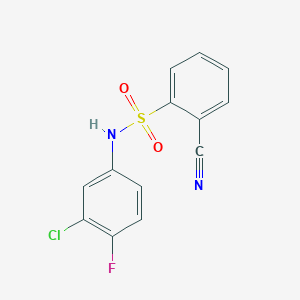

![molecular formula C15H20FNO B5515593 1-[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl]ethanone](/img/structure/B5515593.png)

1-[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl]ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds containing fluorophenyl and piperidinyl groups, like the one , are significant due to their potential biological and pharmaceutical applications. These compounds often exhibit a range of biological activities and are of interest for the development of new therapeutic agents. The synthesis, structural characterization, and property analysis of such compounds are critical for understanding their potential applications and mechanisms of action.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step organic reactions, including condensation, cyclization, and substitution reactions. A common approach might involve starting from a suitable fluorinated benzene derivative, followed by the introduction of the piperidinyl group through nucleophilic substitution or coupling reactions. The final ethanone moiety could be introduced via acylation reactions. For example, Govindhan et al. (2017) described the synthesis of a complex molecule using a click chemistry approach, starting from a fluorobenzo dioxazolyl piperidinyl ethanone as the starting material (Govindhan et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds is typically characterized using spectroscopic and crystallographic methods. Techniques such as IR, NMR, MS, and single-crystal X-ray diffraction provide detailed information about the molecular geometry, functional groups, and intermolecular interactions. For instance, Huang et al. (2021) used FTIR, NMR, and X-ray diffraction to confirm the structures of boric acid ester intermediates, highlighting the importance of these methods in understanding the molecular architecture of complex organic molecules (Huang et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving fluorophenyl piperidinyl ethanones can include nucleophilic substitution, where the fluorine atom's presence can influence the reactivity of the compound. Additionally, the piperidinyl group can participate in various organic transformations, such as oxidation or reduction reactions. The chemical properties of these compounds are significantly influenced by the electron-withdrawing fluorine atom, which can affect the acidity, basicity, and overall reactivity of the molecule.

Physical Properties Analysis

The physical properties, including solubility, melting point, and thermal stability, are crucial for the practical application of these compounds. Techniques such as TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) are used to analyze the thermal stability and melting behavior. For example, compounds synthesized by Govindhan et al. (2017) were analyzed using TGA and DSC to assess their thermal stability, which is essential for their potential biological applications (Govindhan et al., 2017).

科学的研究の応用

Fluorescent Chemosensors

Fluorescent Chemosensors Based on Phenolic Derivatives : A review highlighted the use of 4-methyl-2,6-diformylphenol (DFP) as a fluorophoric platform for developing chemosensors to detect a range of analytes, including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors have been well-documented, suggesting that compounds with specific functional groups like 1-[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl]ethanone could also offer potential as building blocks for chemosensors with tailored selectivity and sensitivity for various analytes (Roy, 2021).

Synthesis of Pharmaceutical Intermediates

Practical Synthesis of Fluoro-Substituted Biphenyls : Research on the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, underscores the utility of fluoro-substituted compounds in pharmaceutical production. The development of practical, large-scale synthetic methods for such compounds highlights their importance in the synthesis of non-steroidal anti-inflammatory drugs (Qiu et al., 2009).

Nucleophilic Aromatic Substitution

Nucleophilic Aromatic Substitution Reactions : The study of reactions involving piperidine and nitro-substituted benzenes through nucleophilic aromatic substitution provides insights into how specific functional groups can influence reaction mechanisms and product formation. This research is crucial for designing synthetic routes for complex organic molecules, including pharmaceuticals and agrochemicals (Pietra & Vitali, 1972).

Fumigants and Pesticides

Ethanedinitrile as a Fumigant : Ethanedinitrile (EDN) has been explored as a novel fumigant for pre-plant soil treatment and quarantine purposes, showcasing the potential for specific chemical compounds to serve as alternatives to traditional pesticides and fumigants. This research is indicative of the ongoing search for more effective and environmentally friendly pest management solutions (Brierley, Adlam, & Hall, 2018).

特性

IUPAC Name |

1-[5-fluoro-2-methyl-4-(4-methylpiperidin-1-yl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO/c1-10-4-6-17(7-5-10)15-8-11(2)13(12(3)18)9-14(15)16/h8-10H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQBVPKEHHUNOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C(=C2)C)C(=O)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5515512.png)

![4-(3-chlorophenoxy)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]piperidine](/img/structure/B5515535.png)

![4-amino-2-(4-chlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5515542.png)

![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-3-isopropyl-1-methyl-1H-pyrazole](/img/structure/B5515544.png)

![(3R*,4R*)-1-{[5-(cyclohexylthio)-2-furyl]methyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5515572.png)

![1-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5515590.png)

![2-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5515595.png)

![(3aR*,6S*)-N-(isoxazol-5-ylmethyl)-N-methyl-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5515598.png)

![2-{3-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5515608.png)

![5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5515610.png)